molecular formula C23H18BrNO3 B11977407 Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-65-1

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B11977407
CAS No.: 302913-65-1
M. Wt: 436.3 g/mol
InChI Key: MVENKEKGUKCNIW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound belonging to the pyrroloquinoline family This compound is characterized by its complex structure, which includes a bromobenzoyl group, a methyl group, and an ethyl ester

Preparation Methods

The synthesis of ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves several steps. One common method includes the reaction of lepidine with different phenacyl bromides in acetone at room temperature to form quaternary salts of lepidine . These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent to obtain the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its larvicidal activity is believed to be due to its ability to interfere with the normal metabolic processes of the larvae . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other pyrroloquinoline derivatives such as:

Properties

CAS No.

302913-65-1

Molecular Formula

C23H18BrNO3

Molecular Weight

436.3 g/mol

IUPAC Name

ethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18BrNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3

InChI Key

MVENKEKGUKCNIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C=CC(=C3)C

Origin of Product

United States

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